

Application of Voriconazole-13C3,d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Voriconazole-13C3,d3

Cat. No.: B15294609

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Introduction

Voriconazole is a broad-spectrum triazole antifungal agent used in the treatment of serious invasive fungal infections. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of voriconazole is crucial to optimize efficacy and minimize toxicity. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis by mass spectrometry, offering high precision and accuracy. **Voriconazole-13C3,d3** is a stable isotope-labeled analogue of voriconazole, which serves as an ideal internal standard for pharmacokinetic studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the accurate quantification of voriconazole in biological matrices, mitigating matrix effects and variability in sample processing.

Experimental Protocols

This section provides a detailed methodology for the quantification of voriconazole in human plasma using **Voriconazole-13C3,d3** as an internal standard, based on established LC-MS/MS methods.^{[1][2]}

1. Sample Preparation: Protein Precipitation

This protocol outlines a simple and rapid protein precipitation method for the extraction of voriconazole from human plasma.^[1]

- Materials:
 - Human plasma samples
 - **Voriconazole-13C3,d3** internal standard solution (e.g., 100 ng/mL in methanol)
 - Methanol, HPLC grade
 - Microcentrifuge tubes (1.5 mL)
 - Vortex mixer
 - Microcentrifuge
- Procedure:
 - Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
 - Add 20 µL of the **Voriconazole-13C3,d3** internal standard solution to the plasma sample.
 - Add 300 µL of methanol to precipitate plasma proteins.
 - Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
 - Centrifuge the tubes at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of voriconazole and **Voriconazole-13C3,d3**.

- Instrumentation:
 - Ultra-Performance Liquid Chromatography (UPLC) system

- Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
- Chromatographic Conditions:[1]
 - Column: Acquity UPLC BEH C18 column (or equivalent)
 - Mobile Phase: Isocratic mixture of acetonitrile and water (containing 0.1% formic acid) in a 45:55 (v/v) ratio.
 - Flow Rate: 0.50 mL/min
 - Injection Volume: 5 μ L
 - Column Temperature: 40°C
 - Run Time: Approximately 1-2 minutes
- Mass Spectrometric Conditions:[1][2]
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Voriconazole: m/z 350.1 \rightarrow 281.1
 - **Voriconazole-13C3,d3** (Internal Standard): m/z 356.1 \rightarrow 284.1 (Note: The exact m/z will depend on the specific labeling pattern of the internal standard).
 - Instrument Parameters: (To be optimized for the specific mass spectrometer used)
 - Capillary Voltage
 - Cone Voltage
 - Source Temperature

- Desolvation Gas Flow
- Collision Gas Pressure
- Collision Energy

Data Presentation

The use of **Voriconazole-13C3,d3** as an internal standard allows for the accurate determination of key pharmacokinetic parameters of voriconazole. The following tables summarize representative pharmacokinetic data from studies involving voriconazole administration.

Table 1: Pharmacokinetic Parameters of Voriconazole in Healthy Volunteers

Parameter	Value	Reference
Cmax (ng/mL)	2500 ± 500	[3]
AUC0-t (ng·h/mL)	7469.78 ± 3125.73	[3]
Tmax (h)	1.5 ± 0.5	[4]
t1/2 (h)	6.0 ± 2.0	[4]
CL/F (L/h)	3.17	[5]
Vd/F (L)	135	[5]

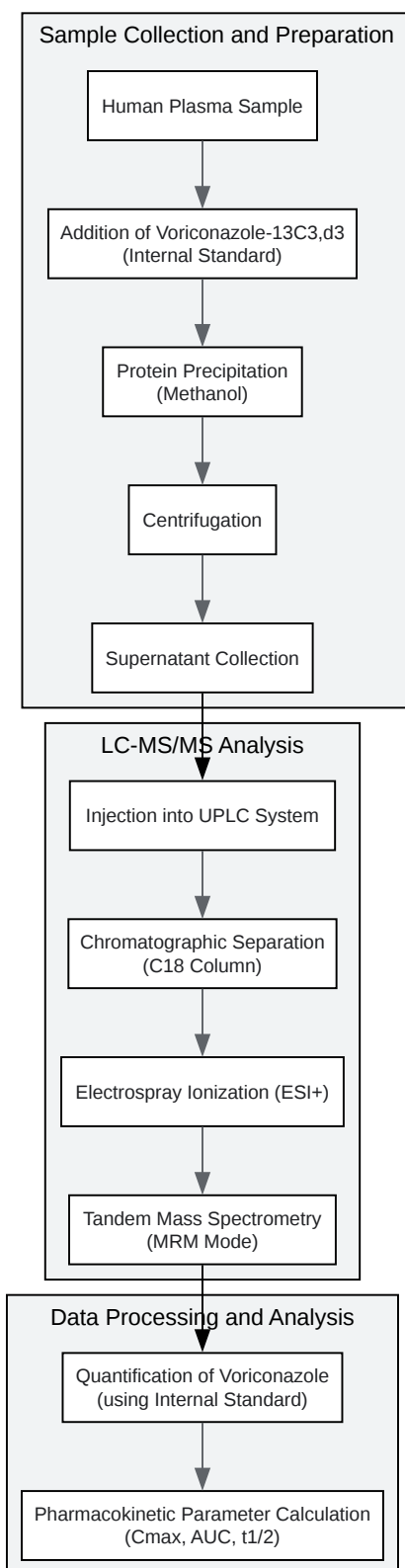
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Linearity and Sensitivity of the LC-MS/MS Method

Parameter	Value	Reference
Linearity Range (ng/mL)	2.0 - 1000	[1]
Lower Limit of Quantification (LLOQ) (ng/mL)	2.0	[1]
Correlation Coefficient (r^2)	> 0.99	[2]

Visualizations

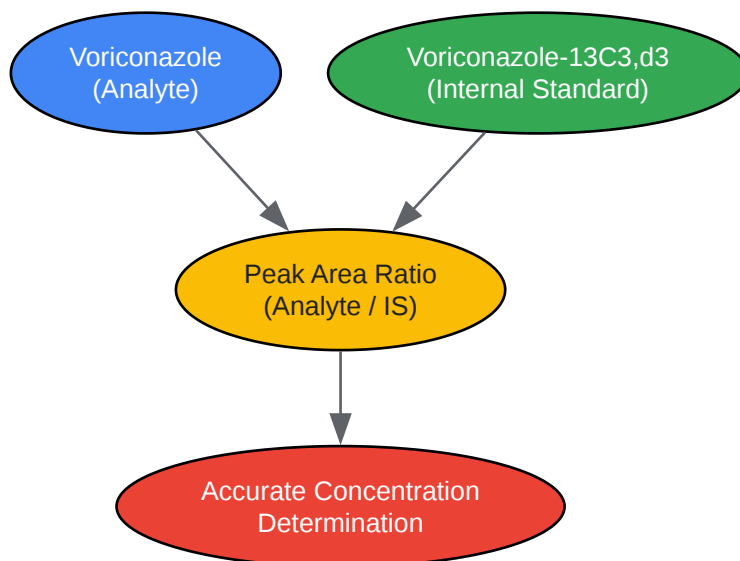
Experimental Workflow for Pharmacokinetic Analysis of Voriconazole



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A schematic overview of the experimental workflow.

Logical Relationship in Quantitative Bioanalysis



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The role of the internal standard in accurate quantification.

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